N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine
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Overview
Description
N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound that combines the structural features of benzoxazole and benzothiazole. These bicyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Preparation Methods
The synthesis of N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of catalysts such as BF3·Et2O in solvents like 1,4-dioxane at reflux temperatures to achieve a yield of 45-60% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzoxazole or benzothiazole rings
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, but they often involve interactions with cellular proteins or nucleic acids .
Comparison with Similar Compounds
N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine can be compared with other similar compounds such as:
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Exhibiting a wide range of biological activities, including antifungal and anti-inflammatory effects. The uniqueness of this compound lies in its combined structural features, which may offer synergistic effects not observed in individual benzoxazole or benzothiazole derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound that integrates the structural features of benzoxazole and benzothiazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The aim of this article is to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11N3OS
- Molecular Weight : 281.332 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits a range of activities including antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Recent research indicates that derivatives of benzothiazole and benzoxazole show significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that benzothiazole derivatives can inhibit the growth of human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The presence of specific functional groups enhances their efficacy .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 14 | HCT-116 | 30 | |
Compound 20 | THP-1 (leukemia) | 0.9 | |
N-(1,3-Benzoxazol-2-yl)-3-methyl... | MCF-7 | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Quorum Sensing Inhibition : In vitro studies have shown that certain benzoxazole derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and elastase production. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interference with Quorum Sensing : By disrupting communication among bacterial cells, it reduces virulence factors.
- Induction of Apoptosis : Some studies suggest that it may trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
Study 1: Cytotoxic Effects on Cancer Cells
A study conducted by Moghaddam et al. (2020) focused on the synthesis and evaluation of various benzoxazole derivatives for their anticancer activity. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 and HCT-116 cell lines .
Study 2: Antimicrobial Properties
Research by Layek et al. (2019) demonstrated that certain benzothiazole derivatives inhibited biofilm formation in Pseudomonas aeruginosa. The study emphasized the potential for these compounds to serve as adjuncts to traditional antibiotics .
Properties
CAS No. |
628726-92-1 |
---|---|
Molecular Formula |
C15H11N3OS |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H11N3OS/c1-18-11-7-3-5-9-13(11)20-15(18)17-14-16-10-6-2-4-8-12(10)19-14/h2-9H,1H3 |
InChI Key |
ITOLOYBFCVBWSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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